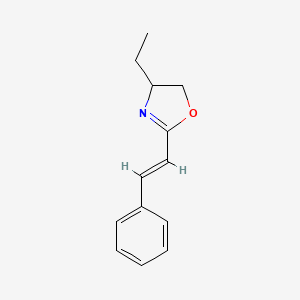
4-Ethyl-2-styryl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-styryl-4,5-dihydrooxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 4-position and a styryl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-styryl-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-styryl-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and DBU. Reaction conditions often involve room temperature for cyclodehydration and elevated temperatures for oxidation processes .
Major Products
The major products formed from the reactions of this compound include various oxazole derivatives, which are important intermediates in the synthesis of biologically active compounds .
Applications De Recherche Scientifique
4-Ethyl-2-styryl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Ethyl-2-styryl-4,5-dihydrooxazole exerts its effects involves its interaction with various molecular targets and pathways. The compound’s oxazole ring structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
4-Ethyl-2-styryl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
2-Styryl-4,5-dihydrooxazole: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4,5-Dihydrooxazole derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Oxadiazoles: These compounds contain a similar five-membered ring with nitrogen and oxygen atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-ethyl-2-[(E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-12-10-15-13(14-12)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3/b9-8+ |
Clé InChI |
RJGPBUVQAGWKMN-CMDGGOBGSA-N |
SMILES isomérique |
CCC1COC(=N1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CCC1COC(=N1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

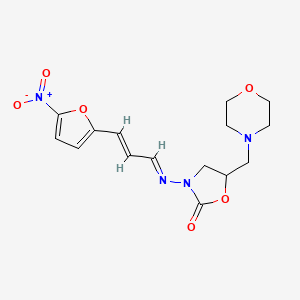
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
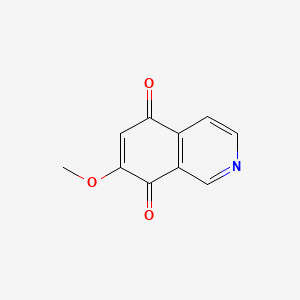
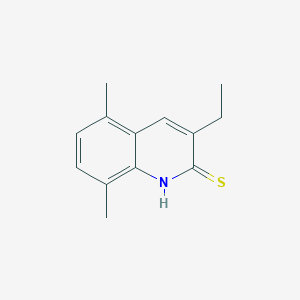
![2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12887617.png)
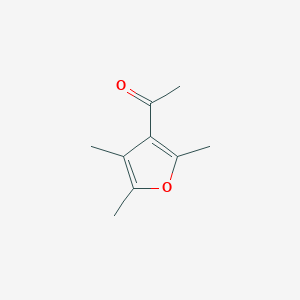

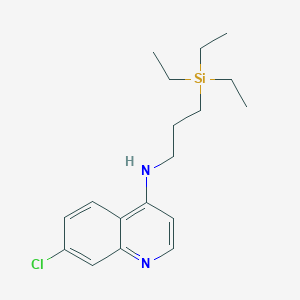
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

